molecular formula C9H4Cl2N2O2 B1391671 5,8-Dichloro-7-nitroisoquinoline CAS No. 1198775-29-9

5,8-Dichloro-7-nitroisoquinoline

Cat. No.: B1391671
CAS No.: 1198775-29-9
M. Wt: 243.04 g/mol
InChI Key: NEWSYZKPVVHRRA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,8-Dichloro-7-nitroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5,8-dichloroisoquinoline. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5,8-Dichloro-7-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5,8-dichloro-7-aminoisoquinoline .

Scientific Research Applications

5,8-Dichloro-7-nitroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities. Derivatives of isoquinoline, including this compound, have shown promise in various biological assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-7-nitroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

5,8-Dichloro-7-nitroisoquinoline can be compared with other similar compounds, such as:

    5,8-Dichloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroisoquinoline: Lacks the chlorine atoms, which may affect its chemical stability and reactivity.

    5,8-Dichloro-7-aminoisoquinoline: The amino group makes it more suitable for certain biological applications due to its increased reactivity.

The uniqueness of this compound lies in its combination of chlorine and nitro groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5,8-dichloro-7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWSYZKPVVHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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